5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the 1,3-benzodioxole and oxazole moieties.
Coupling Reaction: The 1,3-benzodioxole derivative is coupled with an amino group to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the oxazole ring.
Cyanation: Finally, the cyanide group is introduced to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a model compound in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate microtubule assembly makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds include other benzodioxole and oxazole derivatives that exhibit anticancer activity. For example:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also target tubulin and have shown potent anticancer activity.
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound shares structural similarities and is used in similar research applications.
The uniqueness of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide lies in its specific combination of functional groups and its potent biological activity.
Properties
Molecular Formula |
C18H13N3O3 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H13N3O3/c19-9-14-18(24-17(21-14)13-4-2-1-3-5-13)20-10-12-6-7-15-16(8-12)23-11-22-15/h1-8,20H,10-11H2 |
InChI Key |
ROYLITZARZRZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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